5-Methyl-1-hexyn-3-ol

Physical Properties Separation Science Process Chemistry

5-Methyl-1-hexyn-3-ol (CAS 61996-79-0) is a branched C7 terminal propargylic alcohol with the molecular formula C7H12O and a molecular weight of 112.17 g/mol. It is characterized by the presence of both a terminal alkyne and a secondary alcohol functional group, with a density of 0.860 g/mL at 25 °C and a boiling point of 153-156 °C.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 61996-79-0
Cat. No. B1585106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-hexyn-3-ol
CAS61996-79-0
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C#C)O
InChIInChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3
InChIKeyNTNUBJHPRAMQPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-hexyn-3-ol (CAS 61996-79-0): Key Physical Properties and Chemical Identity for Sourcing


5-Methyl-1-hexyn-3-ol (CAS 61996-79-0) is a branched C7 terminal propargylic alcohol with the molecular formula C7H12O and a molecular weight of 112.17 g/mol [1]. It is characterized by the presence of both a terminal alkyne and a secondary alcohol functional group, with a density of 0.860 g/mL at 25 °C and a boiling point of 153-156 °C . The compound is a colorless to yellow liquid and is commercially available with purities ranging from 97% to ≥98.0% (GC) . Its IUPAC name is 5-methylhex-1-yn-3-ol and it carries the MDL number MFCD00041606 [1].

Why 5-Methyl-1-hexyn-3-ol (CAS 61996-79-0) Cannot Be Replaced by Unbranched Alkynols


Despite sharing the same terminal propargylic alcohol core, substitution of 5-Methyl-1-hexyn-3-ol with simpler unbranched alkynols like 1-Hexyn-3-ol (CAS 105-31-7) is not straightforward. The branched isobutyl side chain in 5-Methyl-1-hexyn-3-ol imparts distinct physical, toxicological, and stereochemical properties that directly impact its utility in specific synthetic applications [1]. For example, the increased molecular weight and LogP (XLogP3 1.4 vs 0.9 for 1-Hexyn-3-ol) alters its lipophilicity and behavior in biological or biphasic systems . More critically, the presence of the methyl branch creates a chiral center, enabling its use as a key intermediate in the chemoenzymatic synthesis of enantiopure aggregation pheromones—a strategic role that achiral unbranched analogs cannot fulfill [2]. The quantitative evidence below substantiates these differentiating factors.

5-Methyl-1-hexyn-3-ol (CAS 61996-79-0): Quantifiable Differentiation from 1-Hexyn-3-ol


Physical Property Differentiation: Increased Boiling Point and Density

5-Methyl-1-hexyn-3-ol exhibits a significantly higher boiling point than its unbranched analog 1-Hexyn-3-ol. This difference is critical for separation and purification in both laboratory and industrial settings . The reported boiling point for 5-Methyl-1-hexyn-3-ol is 153-156 °C, compared to 118-142 °C for 1-Hexyn-3-ol [1]. The branched structure also results in a slightly lower density (0.860 g/mL vs 0.873 g/mL) .

Physical Properties Separation Science Process Chemistry

Safety and Handling Differentiation: Reduced Acute Oral Toxicity

5-Methyl-1-hexyn-3-ol is classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed), whereas the unbranched analog 1-Hexyn-3-ol is classified as Acute Toxicity Category 3 (Toxic if swallowed) . This regulatory distinction translates to different hazard statements (H302 vs H301) and safety precautions . The lower acute oral toxicity may simplify handling protocols and reduce associated compliance burdens in certain laboratory settings [1].

Toxicology Safety Regulatory Compliance

Synthetic Utility: Critical Chiral Intermediate for Pheromone Synthesis

5-Methyl-1-hexyn-3-ol serves as the key chiral intermediate in the chemoenzymatic synthesis of aggregation pheromones (S)-2-methyl-4-octanol and (4S,2E)-6-methyl-2-hepten-4-ol [1]. The enzymatic resolution of racemic 5-Methyl-1-hexyn-3-ol yields the desired enantiomer in high enantiomeric excess, which is then transformed into the target pheromones [2]. In contrast, the unbranched analog 1-Hexyn-3-ol is achiral and cannot provide the stereochemical information required for these chiral pheromone structures .

Asymmetric Synthesis Chemoenzymatic Resolution Agrochemical Intermediates

Lipophilicity Differentiation: Higher LogP Impacts Partitioning Behavior

The branched structure of 5-Methyl-1-hexyn-3-ol increases its lipophilicity compared to the unbranched analog. The calculated XLogP3 value for 5-Methyl-1-hexyn-3-ol is 1.4, whereas 1-Hexyn-3-ol has an XLogP3 of 0.9 . The ACD/LogP value for 5-Methyl-1-hexyn-3-ol is 1.38, compared to 1.03 for 1-Hexyn-3-ol [1]. This difference in LogP can influence solubility, membrane permeability, and partitioning in biphasic reaction systems.

Physicochemical Properties ADME Prediction Solvent Selection

Flash Point Differentiation: Slightly Higher Ignition Threshold

5-Methyl-1-hexyn-3-ol has a slightly higher closed-cup flash point than 1-Hexyn-3-ol. Vendor data indicates a flash point of 53 °C (127.4 °F) for 5-Methyl-1-hexyn-3-ol , compared to 47.2 °C (117 °F) for 1-Hexyn-3-ol . While both are classified as Flammable Liquid Category 3, the 5.8 °C higher flash point may reduce ignition risk during routine handling.

Safety Flammability Shipping Classification

Aquatic Toxicity Differentiation: Lower Predicted Impact

5-Methyl-1-hexyn-3-ol has a reported pIGC50 value of 0.6173 (log(1/IGC50) in L/mmol) against the aquatic organism Tetrahymena pyriformis [1]. This translates to an IGC50 of approximately 0.24 mmol/L. While direct comparative data for 1-Hexyn-3-ol in the same assay is not available, class-level QSAR models for aliphatic propargylic alcohols suggest that increased branching typically reduces acute aquatic toxicity [2]. The higher LogP of the branched compound (1.4 vs 0.9) also influences its predicted bioconcentration factor, with ACD/BCF values of 5.56 for 5-Methyl-1-hexyn-3-ol versus 3.46 for 1-Hexyn-3-ol [3].

Ecotoxicology Environmental Fate Risk Assessment

5-Methyl-1-hexyn-3-ol (CAS 61996-79-0): High-Value Application Scenarios Based on Quantifiable Differentiation


Asymmetric Synthesis of Chiral Agrochemical Pheromones

5-Methyl-1-hexyn-3-ol is the preferred starting material for the chemoenzymatic synthesis of aggregation pheromones such as (S)-2-methyl-4-octanol and (4S,2E)-6-methyl-2-hepten-4-ol [1]. The chiral center at C3 allows enzymatic resolution to yield enantiomerically enriched intermediates, which are then transformed into the target pheromones with high enantiomeric excess [2]. Achiral analogs like 1-Hexyn-3-ol cannot provide this stereochemical control and are unsuitable for this application .

Process Chemistry Requiring Higher Boiling Point Solvents/Intermediates

The 11-38 °C higher boiling point of 5-Methyl-1-hexyn-3-ol relative to 1-Hexyn-3-ol (153-156 °C vs 118-142 °C) makes it a more robust intermediate in reactions requiring elevated temperatures or where low-boiling components complicate solvent removal and purification [1]. This property is particularly valuable in multi-step syntheses where maintaining a liquid phase under vacuum or heat is critical [2].

Syntheses with Enhanced Safety and Handling Requirements

For laboratories or pilot plants seeking to minimize acute toxicity risks, 5-Methyl-1-hexyn-3-ol offers a safer profile with GHS Acute Toxicity Category 4 (Harmful) compared to Category 3 (Toxic) for 1-Hexyn-3-ol [1]. Additionally, its marginally higher flash point (53 °C vs 47.2 °C) reduces flammability concerns during routine operations [2]. These factors may lower personal protective equipment requirements and simplify waste handling procedures .

Lipophilic Modifications in Medicinal or Agrochemical Lead Optimization

The increased lipophilicity of 5-Methyl-1-hexyn-3-ol (XLogP3 1.4 vs 0.9 for 1-Hexyn-3-ol) makes it a valuable building block for introducing hydrophobic character into lead compounds [1]. This property can be exploited to modulate LogP, improve membrane permeability, or enhance partitioning in biphasic reaction systems, all of which are critical parameters in drug and agrochemical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1-hexyn-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.